molecular formula C15H13I2NO4 B1580793 3,5-Diiodo-D-thyronine CAS No. 5563-89-3

3,5-Diiodo-D-thyronine

Cat. No. B1580793
CAS RN: 5563-89-3
M. Wt: 525.08 g/mol
InChI Key: ZHSOTLOTTDYIIK-CYBMUJFWSA-N
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Description

3,5-Diiodothyronine (3,5-T2) is an active thyroid hormone within the class of iodothyronines . It has two iodine atoms at positions 3 and 5 of its inner ring . It stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure . It has agonistic effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release .


Synthesis Analysis

3,5-Diiodo-L-thyronine is an endogenous derivative of thyroid hormones . It has been detected in human blood by immunological methods, but a reliable assay based on mass spectrometry, which is now regarded as the gold standard in clinical chemistry, is not available yet .


Molecular Structure Analysis

The first crystal structure analysis of a thyroid hormone nucleus was that of 3,5-diiodo-L-thyronine (T2) . Since then, more than 20 structural determinations of thyroid hormones and their analogues have been reported .


Chemical Reactions Analysis

Thyroid hormones act via the nuclear thyroid hormone receptors (THRs), through different modes of action . The different modes of action may be coupled, and several reports have recently shown that several TH metabolites act accordingly .


Physical And Chemical Properties Analysis

3,5-Diiodo-L-thyronine has a chemical formula of C15H13I2NO4 and a molar mass of 525.081 g·mol−1 . Its melting point ranges from 255–257 °C .

Scientific Research Applications

1. Metabolic and Biochemical Effects

3,5-Diiodo-L-thyronine (3,5-T2) has been extensively studied for its metabolic activities. It is a metabolite of thyroid hormones and exhibits interesting activities, especially in metabolic processes. In rodent models, 3,5-T2 has been shown to rapidly increase resting metabolic rate and elicit beneficial hypolipidemic effects. However, the effects of endogenous and exogenous T2 in humans are less understood and warrant further research (Senese et al., 2018).

2. Role in Glucose and Lipid Metabolism

3,5-T2 has demonstrated versatile effects in rodent models, including the prevention of insulin resistance and hepatic steatosis typically induced by a high-fat diet. Recent studies in humans have indicated potential links between serum 3,5-T2 concentrations and aspects of glucose but not lipid metabolism (Pietzner et al., 2015).

3. Impact on Energy and Lipid Metabolism

Research on diet-induced obese mice has shown that 3,5-T2 can affect energy and lipid metabolism, with dose-dependent thyromimetic effects similar to T3. This includes the potential to reduce hepatic triglyceride and serum cholesterol concentrations, reflecting enhanced lipid metabolism (Jonas et al., 2015).

4. Effects on Skeletal Muscle Mitochondrial Bioenergetics

Studies have shown that 3,5-T2 can affect skeletal muscle mitochondrial bioenergetic parameters. It increases both coupled and uncoupled respiration rates, indicating potential impacts on energy metabolism in hypothyroid rats (Lombardi et al., 2007).

5. Relationship with Coffee Metabolism

An interesting finding is the strong association of serum 3,5-T2 concentrations with metabolites related to coffee metabolism. This suggests a possible link between 3,5-T2 and coffee consumption, pointing to the liver as an organ strongly affected by coffee metabolism (Pietzner et al., 2018).

6. Modulation of Glucose-Induced Insulin Secretion

3,5-T2 and T3 have been found to modulate glucose-induced insulin secretion in both rat insulinoma cells and human islets. This suggests a direct regulatory role of these hormones in insulin secretion, dependent on their concentrations and glucose levels (Fallahi et al., 2017).

Safety And Hazards

3,5-Diiodo-L-thyronine is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of exposure, it is recommended to move the victim into fresh air, wash off with soap and plenty of water, and consult a doctor .

properties

IUPAC Name

(2R)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSOTLOTTDYIIK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016528
Record name 3,5-Diiodo-D-thyronine
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URL https://comptox.epa.gov/dashboard/DTXSID101016528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodo-D-thyronine

CAS RN

5563-89-3
Record name O-(4-Hydroxyphenyl)-3,5-diiodo-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5563-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diiodothyronine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005563893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diiodo-D-thyronine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-hydroxyphenyl)-3,5-diiodo-D-tyrosine
Source European Chemicals Agency (ECHA)
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Record name 3,5-DIIODOTHYRONINE, D-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Coppola, F Cioffi, M Moreno, F Goglia… - Current Drug …, 2016 - ingentaconnect.com
Overweight and obesity related metabolic disorders, commonly sharing a pathogenic excess of body adiposity, are world-wide epidemic leading to increasing morbidity and mortality. …
Number of citations: 14 www.ingentaconnect.com
J McClure, RR De Mowbray… - Journal of …, 1961 - joe.bioscientifica.com
3:5-Diiodo- d -thyronine (DT 2 ) was administered for periods of up to 9 months to twenty patients with hypercholesterolaemia, ten of whom suffered from coronary disease and three …
Number of citations: 6 joe.bioscientifica.com
WFJ Cuthbertson, PV Elcoate… - Journal of …, 1960 - joe.bioscientifica.com
… Regression of lesions established for about 1 month occurred if the serum cholesterol level was lowered, either by changes in the diet or by administering 3:5-diiodo- d -thyronine (DT 2 )…
Number of citations: 16 joe.bioscientifica.com
C Niemann, JF Mead, AA Benson - Journal of the American …, 1941 - ACS Publications
NO, OH condensed with triiodonitro-synthesis of 3, 5-diiodo-dZ-thyronine. Partial de-halogenation of 3'-fluoro-3, 5-diiodo-iZZ-thyronine (II) gave 3'-fluoro-dZ-thyronine (I); 3'-fluoro-5'-iodo…
Number of citations: 15 pubs.acs.org
WFJ Cuthbertson, PV Elcoate… - Journal of …, 1960 - joe.bioscientifica.com
… active than the d isomers, but 3:5-diiodo-d-thyronine was as active as 3:5-diiodo-l-thyronine. … three times as great for some, such as 3:5-diiodo-d-thyronine and d-thyroxine, as for others, …
Number of citations: 54 joe.bioscientifica.com
DF Vatner, J Snikeris, V Popov, RJ Perry, Y Rahimi… - PLoS …, 2015 - journals.plos.org
Thyroid hormone mimetics are alluring potential therapies for diseases like dyslipidemia, nonalcoholic fatty liver disease (NAFLD), and insulin resistance. Though diiodothyronines are …
Number of citations: 21 journals.plos.org
GS Boyd, MF Oliver - Journal of Endocrinology, 1960 - joe.bioscientifica.com
… Some effects of the administration of 3:5-diiodo-D-thyronine (DT2) to seven euthyroid hypercholesterolaemic men with coronary heart disease : none developed angina. …
Number of citations: 95 joe.bioscientifica.com
WFJ Cuthbertson, PV Elcoate… - The Journal of …, 1961 - academic.oup.com
… Previous work (1-3) has shown that certain dextro-isomers, such as 3:5-diiodo-D-thyronine and D-thyroxine, reduce serum and liver cholesterol levels and yet produce less stimulation …
Number of citations: 5 academic.oup.com
NR Curtis, JJ Kulagowski, PD Leeson, IM Mawer… - Bioorganic & Medicinal …, 1996 - Elsevier
A series of analogues of the novel diiodotyrosine derived NMDA glycine-site ligand (R)-4 was prepared in which the aryl substitution, chain length and amino acid groups were varied. …
Number of citations: 8 www.sciencedirect.com
IJ Goldberg, LS Huang, LA Huggins, S Yu… - …, 2012 - academic.oup.com
Although studies in vitro and in hypothyroid animals show that thyroid hormone can, under some circumstances, modulate the actions of low-density lipoprotein (LDL) receptors, the …
Number of citations: 88 academic.oup.com

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